6-(3-Ethylphenyl)pyridin-3-ol
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Overview
Description
6-(3-Ethylphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a 3-ethylphenyl group and a hydroxyl group at the third position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethylphenyl)pyridin-3-ol can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative of 3-ethylphenyl with a halogenated pyridine under palladium catalysis. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Grignard Reaction: Another approach involves the addition of a Grignard reagent derived from 3-ethylbromobenzene to a pyridine-3-carbaldehyde, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-(3-Ethylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 6-(3-Ethylphenyl)pyridin-3-one.
Reduction: 6-(3-Ethylphenyl)pyridin-3-amine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
6-(3-Ethylphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Ethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(3-Methylphenyl)pyridin-3-ol: Similar structure with a methyl group instead of an ethyl group.
6-(3-Phenyl)pyridin-3-ol: Lacks the ethyl substituent on the phenyl ring.
6-(3-Isopropylphenyl)pyridin-3-ol: Contains an isopropyl group instead of an ethyl group.
Uniqueness
6-(3-Ethylphenyl)pyridin-3-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes .
Properties
IUPAC Name |
6-(3-ethylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-4-3-5-11(8-10)13-7-6-12(15)9-14-13/h3-9,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCCMZDOUFGXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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